molecular formula C7H5F2NO B3025439 3,5-Difluorobenzaldehyde oxime CAS No. 677728-83-5

3,5-Difluorobenzaldehyde oxime

Cat. No. B3025439
CAS RN: 677728-83-5
M. Wt: 157.12 g/mol
InChI Key: NINQBDWXDZJNJQ-ONNFQVAWSA-N
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Description

“3,5-Difluorobenzaldehyde oxime” is a chemical compound with the IUPAC name 3,5-difluorobenzaldehyde oxime . It has a molecular weight of 157.12 and is typically in solid form .


Synthesis Analysis

Oximes, including 3,5-Difluorobenzaldehyde oxime, are usually synthesized in high yields. Amidoximes are typically prepared from the corresponding nitriles and hydroxylamine, while oximes are generated from the aldehydes/ketones and hydroxylamine .


Molecular Structure Analysis

The InChI code for 3,5-Difluorobenzaldehyde oxime is 1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-3H,4H2 . This indicates that the compound has a molecular structure consisting of 7 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 each of nitrogen and oxygen atoms.


Chemical Reactions Analysis

Oximes, including 3,5-Difluorobenzaldehyde oxime, have been found to exhibit reactivity towards photocatalysis and transition metals, making them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .

Scientific Research Applications

Chemistry

3,5-Difluorobenzaldehyde oxime is a derivative of aldehydes and ketones, which are known for their high antimycobacterial activity . They are very useful intermediates in organic synthesis. For example, such compounds are widely used for nitrile oxides generation in the synthesis of isoxazoles and 2-isoxazolines .

Medicine

Oximes, including 3,5-Difluorobenzaldehyde oxime, have shown significant medicinal chemistry applications. They are renowned for their widespread applications as organophosphate (OP) antidotes . Common oxime-based reactivators or nerve antidotes include pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime, among which pralidoxime is the only FDA-approved drug .

Biology

In biology, 3,5-Difluorobenzaldehyde oxime could potentially be used in the study of bacterial infections. Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .

Industry

3,5-Difluorobenzaldehyde oxime, like other oximes, can be used in various industrial applications. They are often used in the synthesis of several pharmacological derivatives .

Material Science

In material science, 3,5-Difluorobenzaldehyde oxime could potentially be used in the development of new materials. However, more research is needed in this area to fully understand its potential applications .

Environmental Science

While specific applications of 3,5-Difluorobenzaldehyde oxime in environmental science are not well-documented, oximes in general are known to play a role in environmental chemistry due to their reactivity .

Safety And Hazards

The safety data sheet for 3,5-Difluorobenzaldehyde oxime indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Oximes, including 3,5-Difluorobenzaldehyde oxime, are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their unique properties make them strong candidates for divergent reactivity . Future directions in these areas could include further exploration of the innovative use of this powerful functional group, with a focus on N–O bond fragmentation and cycloadditions, along with applications including dynamic materials, energetic materials, and biocatalytic oxime reductions .

properties

IUPAC Name

(NE)-N-[(3,5-difluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINQBDWXDZJNJQ-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorobenzaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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